1-Aminoanthraquinone

Catalog No.
S584776
CAS No.
82-45-1
M.F
C14H9NO2
M. Wt
223.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Aminoanthraquinone

CAS Number

82-45-1

Product Name

1-Aminoanthraquinone

IUPAC Name

1-aminoanthracene-9,10-dione

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

InChI

InChI=1S/C14H9NO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H,15H2

InChI Key

KHUFHLFHOQVFGB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N

Synonyms

1-aminoanthraquinone

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N

The exact mass of the compound 1-Aminoanthraquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30415. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Aminoanthraquinone (1-AAQ) is an aromatic organic compound featuring an amino group on the C1 position of an anthraquinone core. This specific isomeric structure makes it a critical precursor for a wide range of high-performance vat, disperse, and reactive dyes, where it provides the foundational chromophore. Its general utility stems from the stable anthraquinone backbone, which imparts good lightfastness, and the reactive amino group, which allows for downstream chemical modifications to create diverse and durable colorants for textiles, inks, and plastics. It is typically supplied as a red to brown crystalline powder with solubility in various organic solvents but not in water.

Direct substitution of 1-Aminoanthraquinone with its common isomer, 2-Aminoanthraquinone, is unfeasible for most applications due to fundamental differences in reactivity and the resulting molecular geometry of downstream products. The position of the amino group dictates the points of subsequent chemical reactions, such as diazotization, alkylation, and condensation, which are essential for building specific dye structures. Using the 2-isomer results in different chromophoric systems with altered colors and performance characteristics, such as lightfastness. For instance, the synthesis of critical dye intermediates like Bromamine Acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) explicitly requires the 1-amino isomer to achieve the correct substitution pattern for fiber-reactive dyes. Therefore, selecting the correct isomer is a primary procurement decision that cannot be bypassed without fundamentally changing the synthesis pathway and the final product's properties.

Differentiated Electrochemical Behavior: More Negative Reduction Potential than Parent Anthraquinone

The introduction of the amino group at the C1 position causes the reduction potential of 1-Aminoanthraquinone to shift to a more negative value compared to the unsubstituted parent molecule, anthraquinone. This is attributed to the electron-donating resonance effect of the amino group, which predominates over its inductive electron-withdrawing effect, making the molecule harder to reduce. This distinct electrochemical signature is critical for applications where precise redox tuning is required.

Evidence DimensionElectrochemical Reduction Potential
Target Compound DataShifts to a more negative value
Comparator Or BaselineAnthraquinone (parent molecule)
Quantified DifferenceQualitatively more negative potential
ConditionsElectrochemical reduction in aprotic media (acetonitrile).

This specific reduction potential makes it suitable for use in redox-flow batteries, sensors, or electrocatalysis where a precise operating voltage is a key material selection criterion.

Enhanced Solubility in Supercritical CO2 for Greener Processing

In a comparative study of various anthraquinone derivatives, 1-Aminoanthraquinone demonstrated the highest solubility in supercritical carbon dioxide (sc-CO2) under specific conditions. At a temperature of 383.15 K and a pressure of 25 MPa, its solubility surpassed that of other derivatives, including 1-nitroanthraquinone and 1,4-diaminoanthraquinone. This property is highly relevant for modern, environmentally friendly dyeing and impregnation processes that utilize sc-CO2 as a solvent alternative.

Evidence DimensionSolubility in Supercritical CO2
Target Compound DataHighest solubility among tested derivatives
Comparator Or Baseline1-nitroanthraquinone, 1,4-diaminoanthraquinone, and other derivatives
Quantified DifferenceRanked highest in solubility under tested conditions
Conditions383.15 K (110°C) and 25 MPa pressure in sc-CO2.

Higher solubility in sc-CO2 allows for more efficient, solvent-free processing, reducing environmental impact and potentially lowering operational costs in textile dyeing and materials science.

Superior Precursor for High-Exhaustion Disperse Dyes on Synthetic Fibers

When used as a diazo component to synthesize novel azo-anthraquinone dyes for polylactide (PLA) fibers, 1-Aminoanthraquinone-derived dyes achieved exhaustion levels four times higher than a structurally related commercial benchmark, CI Disperse Yellow 16. The synthesized dyes gave exhaustion levels of 60-61% on PLA, whereas the benchmark dye only achieved 15% under the same conditions. This demonstrates the superior substantivity and efficiency of the 1-aminoanthraquinone core for creating effective dyes for modern synthetic textiles.

Evidence DimensionDye Exhaustion on Polylactide (PLA) Fabric
Target Compound Data60-61% exhaustion for derived dyes
Comparator Or BaselineCI Disperse Yellow 16 (commercial dye), which achieved 15% exhaustion
Quantified Difference4-fold increase in dye exhaustion
ConditionsDisperse dyeing on polylactide (PLA) fabric at 110°C.

For dye manufacturers, using 1-Aminoanthraquinone as a precursor enables the creation of higher-performance dyes that are more efficient, require less product for desired color depth, and reduce dye waste in effluent streams.

Precursor for High-Performance Vat and Disperse Dyes

The primary industrial application is as a key intermediate for synthesizing a wide range of anthraquinone-based dyes. Its specific reactivity allows for the production of dyes with high fastness properties, making it essential for coloring textiles, especially synthetic fibers like polyester, and for creating durable pigments for inks and coatings.

Development of Tunable Redox-Active Materials

Due to its well-defined, yet modifiable, electrochemical properties, 1-Aminoanthraquinone serves as a foundational structure for developing materials for organic electronics and energy storage. Its negative reduction potential relative to the parent anthraquinone allows for its use as a building block in applications like redox-flow batteries where specific voltage windows are required.

Formulation of Corrosion Inhibitors for Ferrous Metals

Derivatives of 1-Aminoanthraquinone have been shown to be effective anodic-type corrosion inhibitors for carbon steel. The planarity of the anthraquinone structure and the presence of heteroatoms facilitate strong adsorption onto the metal surface, providing a protective barrier. This makes it a valuable precursor for developing specialized additives for fuels and industrial fluids to protect infrastructure.

Synthesis of Dyes for Green Supercritical CO2 Dyeing Systems

Given its demonstrated high solubility in supercritical CO2 compared to other derivatives, 1-Aminoanthraquinone is the precursor of choice for designing dyes intended for waterless, environmentally friendly dyeing processes. This aligns with sustainability goals in the textile industry by eliminating water consumption and pollution from dyeing effluent.

Physical Description

Ruby-red solid; [Merck Index] Dark red to brown crystalline powder; [Acros Organics MSDS]

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

223.063328530 g/mol

Monoisotopic Mass

223.063328530 g/mol

Heavy Atom Count

17

LogP

3.74 (LogP)

Melting Point

253.5 °C

UNII

N5YYY1NEUI

Related CAS

28411-42-9

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 7 of 9 companies with hazard statement code(s):;
H312 (28.57%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (57.14%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (71.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (28.57%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (57.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (14.29%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (14.29%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.00e-09 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

25620-59-1
82-45-1

Wikipedia

1-aminoanthraquinone

Biological Half Life

0.26 Days

General Manufacturing Information

9,10-Anthracenedione, 1-amino-: ACTIVE
9,10-Anthracenedione, amino-: INACTIVE

Dates

Last modified: 08-15-2023

Pd-catalyzed α-selective C(sp3)-H acetoxylation of amides through an unusual cyclopalladation mechanism

Meining Wang, Yang Yang, Zhoulong Fan, Zhen Cheng, Weiliang Zhu, Ao Zhang
PMID: 25603885   DOI: 10.1039/c4cc09576f

Abstract

We report the first example of Pd-catalyzed site-selective α-C(sp(3))-H oxidation/acetoxylation of amides through an unusual [4,6]-bicyclic metallacycle intermediate with 1-aminoanthraquinone as a new bidentate directing group. In addition to the distinct mechanism and high efficiency, the reaction is highly appealing due to the ample commercial source, low-cost, as well as easy removal and recycling of the auxiliary group.


Influence of different amino substituents in position 1 and 4 on spectroscopic and acid base properties of 9,10-anthraquinone moiety

Anna Wcisło, Paweł Niedziałkowski, Elżbieta Wnuk, Dorota Zarzeczańska, Tadeusz Ossowski
PMID: 23466318   DOI: 10.1016/j.saa.2013.01.085

Abstract

A series of novel 1-amino and 1,4-diamino-9,10-anthraquinones, substituted with different alkyl groups, were synthesized as the result of alkylation with amino substituents. All the obtained aminoanthraquinone derivatives were characterized by NMR, IR spectroscopy and mass spectrometry. The spectroscopic properties of these compounds were determined by using UV-Vis spectroscopy in acetonitrile, and in the mixture of acetonitrile and methanol at different pH ranges. The effects of various substituents present in the newly developed anthraquinone derivatives and their ability to form hydrogen bonds between the carbonyl oxygen atom of anthraquinone moiety and nitrogen atom of N-H group in 1-aminoanthraquinone (1-AAQ) and 1,4-diaminoanthraquinone (1,4-DAAQ) were studied. Additionally, the effects of hydrogen bond formation between O-H group in hydroxyethylamino substituent and the carbonyl oxygen atom of anthraquinone were investigated. The spectroscopic behavior of the studied derivatives strongly depended on the solvent-solute interactions and the nature of solvent. The values of pKa for the new anthraquinones were determined by the combined potentiometric and spectrophotometric titration methods.


Probing excited-state dynamics and intramolecular proton transfer in 1-acylaminoanthraquinones via the intermolecular solvent response

Sarah J Schmidtke, David F Underwood, David A Blank
PMID: 16834066   DOI: 10.1021/jp051964l

Abstract

The dynamics of a series of 1-acylaminoanthraquinones with varying degrees of excited-state intramolecular proton transfer are studied in acetonitrile and dichloromethane. Events are followed via changes in the third-order intermolecular Raman response as a function of time after resonant excitation of the chromophore. Compared to electronically resonant probes of the solute, measuring the ultrafast dynamics using the nonresonant solvent response offers a new and complementary perspective on the events that accompany excitation and proton transfer. Experimentally observed changes in the nuclear polarizability of the solvent follow dynamic changes in the solvent-solute interactions. Reorganization of the solvent in response to the significant changes in the intermolecular interactions upon proton transfer is found to play an important role in the reaction dynamics. With transfer of the proton taking place rapidly, the solvent controls the dynamics via the time-dependent evolution of the free energy surface, even on subpicosecond time scales. In addition, the solvent response probes the effects of intermolecular energy transfer as energy released during the reactive event is rapidly transferred to the local solvent environment and then dissipates to the bulk solvent on about a 10 ps time scale. A brief initial account of a portion of this work has appeared previously, J. Am. Chem. Soc. 2004, 126, 8620-8621.


Ultrafast investigation of photoinduced charge transfer in aminoanthraquinone pharmaceutical product

Song Zhang, Simei Sun, Miaomiao Zhou, Lian Wang, Bing Zhang
PMID: 28233835   DOI: 10.1038/srep43419

Abstract

We investigated the mechanism of intramolecular charge transfer and the following radiationless dynamics of the excited states of 1-aminoanthraquinone using steady state and time-resolved absorption spectroscopy combined with quantum chemical calculations. Following photoexcitation with 460 nm, conformational relaxation via twisting of the amino group, charge transfer and the intersystem crossing (ISC) processes have been established to be the major relaxation pathways responsible for the ultrafast nonradiative of the excited S
state. Intramolecular proton transfer, which could be induced by intramolecular hydrogen bonding is inspected and excluded. Time-dependent density functional theory (TDDFT) calculations reveal the change of the dipole moments of the S
and S
states along the twisted coordinate of the amino group, indicating the mechanism of twisted intra-molecular charge transfer (TICT). The timescale of TICT is measured to be 5 ps due to the conformational relaxation and a barrier on the S
potential surface. The ISC from the S
state to the triplet manifold is a main deactivation pathway with the decay time of 28 ps. Our results observed here have yield a physically intuitive and complete picture of the photoinduced charge transfer and radiationless dynamics in anthraquinone pharmaceutial products.


Dissolved natural organic matter (NOM) impacts photosynthetic oxygen production and electron transport in coontail Ceratophyllum demersum

S Pflugmacher, C Pietsch, W Rieger, C E W Steinberg
PMID: 15885750   DOI: 10.1016/j.scitotenv.2005.03.021

Abstract

Dissolved natural organic matter (NOM) is dead organic matter exceeding, in freshwater systems, the concentration of organic carbon in all living organisms by far. 80-90% (w/w) of the NOM is made up of humic substances (HS). Although NOM possesses several functional groups, a potential effect on aquatic organisms has not been studied. In this study, direct effects of NOM from various origins on physiological and biochemical functions in the aquatic plant Ceratophyllum demersum are presented. Environmentally relevant concentrations of NOM cause inhibitory effects on the photosynthetic oxygen production of C. demersum. Various NOM sources and the synthetic humic substance HS1500 inhibit the photosynthetic oxygen production of the plant as observed with 1-amino-anthraquinone, a known inhibitor of plant photosynthesis. 1-Aminoanthraquinone may serve as an analogue for the quinoid structures in NOM and HS. Most likely, the effects of NOM may be related to quinoid structures and work downstream of photosynthesis at photosystem (PS) II.


Accuracy of color prediction of anthraquinone dyes in methanol solution estimated from first principle quantum chemistry computations

Piotr Cysewski, Tomasz Jeliński
PMID: 23250806   DOI: 10.1007/s00894-012-1717-4

Abstract

The electronic spectrum of four different anthraquinones (1,2-dihydroxyanthraquinone, 1-aminoanthraquinone, 2-aminoanthraquinone and 1-amino-2-methylanthraquinone) in methanol solution was measured and used as reference data for theoretical color prediction. The visible part of the spectrum was modeled according to TD-DFT framework with a broad range of DFT functionals. The convoluted theoretical spectra were validated against experimental data by a direct color comparison in terms of CIE XYZ and CIE Lab tristimulus model color. It was found, that the 6-31G** basis set provides the most accurate color prediction and there is no need to extend the basis set since it does not improve the prediction of color. Although different functionals were found to give the most accurate color prediction for different anthraquinones, it is possible to apply the same DFT approach for the whole set of analyzed dyes. Especially three functionals seem to be valuable, namely mPW1LYP, B1LYP and PBE0 due to very similar spectra predictions. The major source of discrepancies between theoretical and experimental spectra comes from L values, representing the lightness, and the a parameter, depicting the position on green→magenta axis. Fortunately, the agreement between computed and observed blue→yellow axis (parameter b) is very precise in the case of studied anthraquinone dyes in methanol solution. Despite discussed shortcomings, color prediction from first principle quantum chemistry computations can lead to quite satisfactory results, expressed in terms of color space parameters.


[Preparation and fluorescence study of anthracene, perylene and 1-aminoanthraquinone colloids]

Jin-Shui Liu, Yong-Xin Li, Feng Gao, Lun Wang
PMID: 15852824   DOI:

Abstract

Anthracene, perylene and 1-aminoanthraquinone colloids have been prepared by reprecipitation method. In comparison with the fluorescence emission spectra of colloids and molecules (in acetone solution), it was indicated that collids fluorescence spectra are red-shifted and easy emission. Base on the fluorescence emission and molecular structure theory, the authors conclude that these molecules overlap when they form particles. At the same time they are planar molecules. This results in the strong stacking electronic properties. So fluorescence excitation and emission become easy.


Radiosensitization by dimethylbenzanthracene, diphenylcyclopropenone and aminoanthraquinones

G L Floersheim
PMID: 7473893   DOI: 10.2131/jts.20.149

Abstract

Radiosensitization of mice by dimethylbenzanthracene, diphenylcyclopropenone and aminoanthraquinones was investigated in a model where survival time after lethal radiation was scored. Survival time was shortened by nontoxic doses of the chemicals. The used in vivo system confirmed the radiosensitizing potential of dimethylbenzanthracene reported previously with in vitro studies. Moreover, radiosensitizing properties of diphenylcyclopropenone and aminoanthraquinones could be demonstrated. The sensitizing interaction of these chemicals with radiation adds a new facet to their toxicological spectrum and could, by enhancing radiation effects, influence estimates of risk. On the other hand, diphenylcyclopropenone or aminoanthraquinones deserve consideration as topical sensitizers in conditions where radiation is indicated to treat cutaneous malignancies.


[A routine analytical method for carcinogenic isomers in commercial 1-aminoanthraquinone and 1-aminoanthracene by high performance liquid chromatography]

H Matsushita, H Sakai, T Shiozaki, K Tanabe, T Handa
PMID: 3761714   DOI: 10.1539/joh1959.28.124

Abstract




Explore Compound Types